molecular formula C24H29ClN4O3 B8193232 (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride

Cat. No.: B8193232
M. Wt: 457.0 g/mol
InChI Key: JQRKKNPKMYXQRS-FTBISJDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GGTI-2154 (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturers .

Industrial Production Methods: Industrial production of GGTI-2154 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: GGTI-2154 (hydrochloride) primarily undergoes inhibition reactions where it inhibits the activity of geranylgeranyltransferase I. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving GGTI-2154 (hydrochloride) include geranylgeranyl pyrophosphate and H-Ras. The reactions are typically carried out under controlled conditions to ensure the selective inhibition of GGTase I .

Major Products Formed: The major product formed from the reaction of GGTI-2154 (hydrochloride) with geranylgeranyl pyrophosphate and H-Ras is the inhibited form of GGTase I, which prevents the transfer of geranylgeranyl groups to target proteins .

Mechanism of Action

GGTI-2154 (hydrochloride) exerts its effects by selectively inhibiting geranylgeranyltransferase I. This enzyme is responsible for the post-translational modification of proteins by attaching geranylgeranyl groups to specific cysteine residues. By inhibiting this enzyme, GGTI-2154 (hydrochloride) prevents the proper functioning of geranylgeranylated proteins, which are critical for cell division, survival, and oncogenesis .

Properties

IUPAC Name

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3.ClH/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3;/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31);1H/t22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRKKNPKMYXQRS-FTBISJDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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